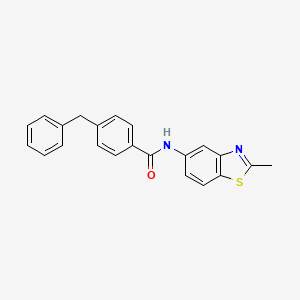

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide” is a chemical compound with the molecular formula C22H18N2OS and a molecular weight of 358.46. It is a type of benzamide compound .

Synthesis Analysis

Benzothiazole derivatives, such as “this compound”, can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the synthesis of benzothiazole derivatives involves various reactions including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Scientific Research Applications

Antihyperglycemic Agents

Compounds structurally related to 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, have been investigated for their antidiabetic properties. A structure-activity relationship study of these compounds identified potent candidates for treating diabetes mellitus, underlining the relevance of the benzothiazole and benzamide moieties in antihyperglycemic drug design (Nomura et al., 1999).

Electrochemical Synthesis Methods

The benzothiazole unit is a key feature in the synthesis of benzothiazoles and thiazolopyridines, important structures in pharmaceuticals and organic materials. A study demonstrated a metal- and reagent-free method for synthesizing these compounds via TEMPO-catalyzed electrolytic C–H thiolation. This process offers an environmentally friendly approach to access a variety of benzothiazole and thiazolopyridine derivatives from N-(hetero)arylthioamides, showcasing the synthetic utility of benzothiazole moieties (Qian et al., 2017).

Antimicrobial Agents

Research into 2-phenylamino-thiazole derivatives, including benzamide ethers synthesized from benzothioamide precursors, has shown significant antimicrobial activity against various bacterial and fungal strains. This underscores the potential of benzothiazole and benzamide frameworks in developing new antimicrobial agents. Some synthesized molecules exhibited potency exceeding that of reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Supramolecular Gelators

The study of N-(thiazol-2-yl)benzamide derivatives for their gelation behavior highlights the impact of structural modifications, such as methyl functionality, on the properties of supramolecular gels. These compounds, particularly certain amides, demonstrate promising gelation capabilities in specific solvents, influenced by non-covalent interactions and molecular design principles. This research area explores the applications of benzothiazole and benzamide derivatives in materials science, particularly in developing novel gelators with specific properties (Yadav & Ballabh, 2020).

Future Directions

The future directions for the research on “4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide” could involve further exploration of its biological activities and potential therapeutic applications. The development of new synthetic methods for this compound and its derivatives could also be a promising area of research .

Properties

IUPAC Name |

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-15-23-20-14-19(11-12-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLWTBYSVCWRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2731169.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/no-structure.png)

![8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2731175.png)

![N-(3-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2731184.png)

![2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2731185.png)

![6-Tert-butyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2731186.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2731189.png)